3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions such as Mannich reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyrazolo[3,4-d]pyrimidine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy groups might be susceptible to reactions with strong acids or bases, and the piperazine ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. Unfortunately, specific information about these properties is not available .Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibitory activity on COX-2 selectivity, showcasing analgesic and anti-inflammatory effects. Their synthesis and biological evaluation underline their relevance in medicinal chemistry and drug development processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Drug Candidate
A compound reported as a promising new anticonvulsant drug candidate, Epimidin, shares structural similarities with the specified compound. The development of a new HPLC method for determining related substances in Epimidin highlights its potential application in enhancing drug safety and efficacy through quality control measures (Severina et al., 2021).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable antiavian influenza virus activity. These studies focus on the synthesis of compounds with significant antiviral activities against bird flu influenza, underscoring the potential for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Microwave-Assisted Synthesis
The versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) showcases the application of similar compounds in facilitating the synthesis of complex chemical structures. This research area highlights the importance of innovative synthetic methods in producing new chemical entities with potential therapeutic applications (Mekky, Ahmed, Sanad, & Abdallah, 2021).
Dopamine D3 Receptor Ligands
The study on structure-affinity relationships in benzamide derivatives for their potency and selectivity as dopamine D3 receptor ligands exemplifies the significance of detailed chemical analysis in identifying promising candidates for neurological disorders (Leopoldo et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. The binding of this compound to the receptor can influence the receptor’s behavior, leading to a series of biochemical reactions in the cell.
Pharmacokinetics
The compound is soluble in DMSO , which suggests it could be administered in a solution form. It isinsoluble in water , which could limit its bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-35-21-8-6-20(7-9-21)31-12-14-32(15-13-31)24-23-17-30-33(25(23)29-18-28-24)11-10-27-26(34)19-4-3-5-22(16-19)36-2/h3-9,16-18H,10-15H2,1-2H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLBHTBYFUNMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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